![molecular formula C10H10ClN3 B1482491 2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine CAS No. 2091605-43-3](/img/structure/B1482491.png)
2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine
Overview
Description
2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that contains both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine typically involves the reaction of 2-chloroethylamine with 3-pyridinecarboxaldehyde to form an intermediate, which then undergoes cyclization with hydrazine to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using batch or continuous flow processes that allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve the use of solvents such as ethanol, methanol, or dichloromethane, and may require heating or cooling depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a pyridine derivative with an additional oxygen-containing functional group, while nucleophilic substitution may result in the formation of a new compound with a different substituent at the chloroethyl position .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Activities
The compound has been identified as a scaffold for developing new drugs, particularly targeting cancer and infectious diseases. Its structure allows for modifications that can enhance its biological activity. Notably, pyrazole derivatives, including this compound, have been recognized for their diverse pharmacological properties, such as anti-cancer, anti-inflammatory, and anti-microbial effects .
Androgen Receptor Modulation
Research indicates that compounds similar to 2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine may act as selective androgen receptor modulators (SARMs). These compounds have shown promise in treating conditions related to androgen receptor activity, such as prostate cancer. They can function as antagonists or agonists depending on their structural modifications, making them versatile candidates for therapeutic development .
Chemical Synthesis
Intermediate in Synthesis
This compound serves as an important intermediate in the synthesis of other bioactive molecules. Its unique structure facilitates further chemical transformations that are essential in creating complex pharmaceuticals. The synthesis pathways often involve reactions with various reagents to yield derivatives with enhanced efficacy or specificity for biological targets .
Case Study 1: Development of M4 PET Ligands
A study focused on the structure-activity relationship of pyrazol-4-yl-pyridine derivatives revealed that modifications to the core structure can yield compounds with high specificity for M4 muscarinic receptors. The target compound demonstrated promising attributes for use in positron emission tomography (PET) imaging, highlighting the potential of pyrazole derivatives in neurological applications .
Compound | Binding Affinity (pK) | Efficacy | Application |
---|---|---|---|
Compound 12 | 6.3 - 6.5 | High | PET imaging for M4 receptors |
Compound X | 5.8 | Moderate | Anti-cancer activity |
Case Study 2: Anti-Cancer Applications
Research has shown that derivatives of this compound can inhibit the growth of cancer cells by modulating androgen receptor pathways. In preclinical studies, these compounds exhibited significant reductions in tumor growth rates when tested against prostate cancer cell lines .
Mechanism of Action
The mechanism of action of 2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The pyrazole and pyridine rings can also participate in non-covalent interactions, such as hydrogen bonding or π-π stacking, which contribute to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and pyridine derivatives, such as:
- 2-(4-(2-bromoethyl)-1H-pyrazol-3-yl)pyridine
- 2-(4-(2-iodoethyl)-1H-pyrazol-3-yl)pyridine
- 2-(4-(2-hydroxyethyl)-1H-pyrazol-3-yl)pyridine
Uniqueness
2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine is unique due to the presence of the chloroethyl group, which allows for specific chemical modifications and interactions that are not possible with other similar compounds. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
The compound 2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrazole ring fused with a pyridine moiety, which contributes to its unique chemical reactivity and biological interactions. The presence of the chloroethyl group enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites in biological molecules.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Covalent Binding : The chloroethyl group can react with nucleophiles such as thiols or amines in proteins, leading to enzyme inhibition or modification of protein function.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA or disrupt its normal functioning, which may lead to apoptosis in cancer cells .
- Receptor Modulation : Some derivatives have been reported to act as allosteric modulators of receptors, enhancing or inhibiting their activity depending on the context .
Anticancer Activity
Research indicates that compounds related to this compound possess notable anticancer properties. A summary of findings includes:
These studies indicate that the compound may inhibit cell proliferation and induce apoptosis through various pathways, including kinase inhibition and interaction with growth factor signaling.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro Studies : Compounds derived from similar scaffolds have demonstrated significant activity against various bacterial strains, including E. coli and Staphylococcus aureus. For instance, one study reported an MIC value of 25 µg/mL against E. coli when combined with gold nanoparticles, enhancing its efficacy compared to standard treatments .
Case Studies
- Antitumor Efficacy : A study conducted by Koca et al. highlighted the synthesis of pyrazole derivatives that exhibited significant cytotoxicity against multiple cancer cell lines, including Jurkat and DLD-1, suggesting a broad spectrum of anticancer activity.
- Inflammatory Response Modulation : Another investigation into pyrazole derivatives showed promising anti-inflammatory effects, with compounds inhibiting TNF-α and IL-6 production by up to 93% at specific concentrations .
Properties
IUPAC Name |
2-[4-(2-chloroethyl)-1H-pyrazol-5-yl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-5-4-8-7-13-14-10(8)9-3-1-2-6-12-9/h1-3,6-7H,4-5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIWKIXVCAUDIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=NN2)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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